1H-Indazol-6-ol, 1-(2-aminopropyl)-
Overview
Description
AL 34662: is an indazole derivative drug that is being developed for the treatment of glaucoma. It acts as a selective serotonin-2A receptor agonist, the same target as that of psychedelic drugs like psilocin. unlike these drugs, AL 34662 was designed specifically as a peripherally selective drug, which does not cross the blood-brain barrier . This means that AL 34662 can exploit a useful side effect of the hallucinogenic serotonin-2A agonists, namely reduction in intra-ocular pressure and hence relief from the symptoms of glaucoma, but without causing the hallucinogenic effects that make centrally active serotonin-2A agonists unsuitable for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AL 34662 involves the preparation of 1-((S)-2-aminopropyl)-1H-indazol-6-ol. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced through reductive amination reactions, where the indazole core is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl group is introduced at the 6-position of the indazole ring through selective hydroxylation reactions.
Industrial Production Methods: Industrial production of AL 34662 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis, as well as purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: AL 34662 can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone-like structures.
Reduction: The nitro group in the precursor compounds can be reduced to an amino group during the synthesis of the indazole core.
Substitution: Electrophilic aromatic substitution reactions can be used to introduce various substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized to obtain AL 34662 .
Scientific Research Applications
Chemistry: AL 34662 is used as a research tool to study the pharmacology of serotonin-2A receptors. It helps in understanding the structure-activity relationships of serotonin receptor agonists and their potential therapeutic applications .
Biology: In biological research, AL 34662 is used to investigate the role of serotonin-2A receptors in various physiological processes, including intra-ocular pressure regulation and neurotransmission .
Medicine: The primary medical application of AL 34662 is in the treatment of glaucoma. It has been shown to effectively reduce intra-ocular pressure in animal models, making it a promising candidate for further clinical development .
Industry: In the pharmaceutical industry, AL 34662 serves as a lead compound for the development of new drugs targeting serotonin-2A receptors. Its unique properties make it a valuable starting point for the design of peripherally selective serotonin receptor agonists .
Mechanism of Action
AL 34662 exerts its effects by selectively activating serotonin-2A receptors. These receptors are G protein-coupled receptors that, when activated, lead to the mobilization of intracellular calcium ions. This increase in intracellular calcium triggers a cascade of signaling events that ultimately result in the reduction of intra-ocular pressure . The peripheral selectivity of AL 34662 ensures that it does not cross the blood-brain barrier, thereby avoiding central nervous system effects such as hallucinations .
Comparison with Similar Compounds
- AAZ-A-154
- AL-38022A
- Ro60-0175
- SCHEMBL5334361
- VER-3323
- YM-348
Comparison: AL 34662 is unique among serotonin-2A receptor agonists due to its peripheral selectivity. Unlike other compounds that may cross the blood-brain barrier and cause central nervous system effects, AL 34662 is designed to act only in peripheral tissues. This makes it particularly suitable for the treatment of conditions like glaucoma, where central effects are undesirable .
Biological Activity
1H-Indazol-6-ol, 1-(2-aminopropyl)-, also known as AL-34662, is a synthetic compound recognized for its significant biological activity, particularly as a selective agonist for the serotonin 5-HT2A receptor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, especially in treating ocular conditions like glaucoma.
Chemical Structure and Properties
1H-Indazol-6-ol, 1-(2-aminopropyl)- has the following chemical characteristics:
- Chemical Formula : C₁₀H₁₃N₃O
- Molecular Weight : 189.23 g/mol
- Structure : It features an indazole core with a hydroxyl group at the 6-position and an (S)-2-aminopropyl substituent.
This structure contributes to its selectivity and potency as a peripheral 5-HT2 receptor agonist.
The primary mechanism through which AL-34662 exerts its effects is by activating the 5-HT2A receptors located in peripheral tissues, particularly in the eye. Upon binding to these receptors, it initiates a cascade of intracellular signaling that leads to:
- Increased intracellular calcium mobilization : This is crucial for various physiological responses.
- Relaxation of the ciliary muscle : This action reduces intraocular pressure (IOP), which is vital for managing conditions like glaucoma.
The compound has demonstrated an effective concentration (EC50) of approximately 42.7 nM and a maximum efficacy (Emax) of about 89%, indicating strong receptor activation .
Ocular Hypertension and Glaucoma Treatment
Research has shown that AL-34662 significantly lowers IOP in animal models. In conscious ocular hypertensive monkeys, it achieved a reduction of approximately 33% (−13 mmHg) in IOP, suggesting its potential as a therapeutic agent for glaucoma . The selectivity for peripheral receptors minimizes central nervous system side effects commonly associated with other serotonergic agents.
Comparison with Other Compounds
The following table summarizes key features of AL-34662 compared to other related compounds:
Compound Name | EC50 (nM) | Emax (%) | Mechanism of Action | Selectivity |
---|---|---|---|---|
1H-Indazol-6-ol, 1-(2-aminopropyl)- | 42.7 | 89 | Agonist at peripheral 5-HT2A receptors | High for 5-HT2A over CNS effects |
Alpha-methyltryptamine | Varies | Varies | Central nervous system activity | Broad CNS effects |
5-Hydroxytryptamine | Varies | Varies | Direct serotonergic activity | Non-selective |
This comparison highlights the unique profile of AL-34662 in terms of selectivity and efficacy .
Research Findings and Case Studies
Several studies have focused on the biological activity of AL-34662:
- In Vivo Studies : Demonstrated significant reductions in IOP in animal models, supporting its potential use in clinical settings for glaucoma treatment.
- Safety Profile : Unlike many other serotonergic agents that cross the blood-brain barrier and may cause central side effects, AL-34662's peripheral action suggests a safer profile for ocular applications .
- Synthetic Pathways : Recent advancements in synthesis have improved yield and environmental impact using catalytic methods .
Properties
IUPAC Name |
1-(2-aminopropyl)indazol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYHTZYHAFNBKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(C=CC(=C2)O)C=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299995 | |
Record name | 1-(2-Aminopropyl)-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362512-40-1 | |
Record name | 1-(2-Aminopropyl)-1H-indazol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362512-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Aminopropyl)-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.